Fenvalerate-d6

Isotopic Purity Mass Spectrometry Quantitative Analysis

Quantitative analysis of pyrethroid insecticides is plagued by matrix effects and recovery variability, especially in complex botanicals and environmental samples. Fenvalerate-d6 solves this as a stable isotope-labeled internal standard (SIL-IS). - **Deuteration pattern:** Six deuterium atoms at aliphatic positions provide a clean +6 Da mass shift without altering extraction or ionization. - **Performance data:** Enables LOQ of 0.5 ng/L in wastewater (GC-MS) and corrects matrix enhancement up to +5.81% in tea matrices, meeting EU SANTE/11312/2021 (70-120% recovery). - **Supply advantage:** ≥12-month stability in nonane at -20°C; reduces matrix-matched calibration needs, saving 2-3 days per matrix and 40% solvent consumption.

Molecular Formula C25H22ClNO3
Molecular Weight 425.9 g/mol
Cat. No. B12390720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenvalerate-d6
Molecular FormulaC25H22ClNO3
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i1D3,2D3
InChIKeyNYPJDWWKZLNGGM-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenvalerate-d6 Specifications for LC-MS/MS


Fenvalerate-d6 (CAS 82523-66-8) is a hexa-deuterated analog of the synthetic pyrethroid insecticide fenvalerate, engineered as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry [1]. The molecule retains the identical carbon skeleton and functional groups of unlabeled fenvalerate—including the α‑cyano‑3‑phenoxybenzyl ester and 4‑chlorophenyl moieties—while six deuterium atoms replace six hydrogen atoms at specific aliphatic positions (methyl‑d3 and butanoate‑4,4,4‑d3) . This minimal isotopic modification ensures near‑identical physicochemical behavior during sample extraction, chromatographic separation, and electrospray ionization, while the +6 Da mass shift provides a clean, interference‑free quantitation channel in LC‑MS/MS and GC‑MS workflows [2].

Labeling

Aliphatic deuteration (methyl-d3, butanoate-4,4,4-d3) for near-identical LC/MS behavior

Mass shift

+6 Da clean quantitation channel, free from native analyte isotope overlap

Correction

Compensates matrix effects across extraction, chromatography, and ionization steps

Fenvalerate-d6 vs. Non-Isotopic Internal Standards


In the analysis of fenvalerate residues in complex matrices (e.g., tea, wastewater, biosolids), the use of a non‑isotopic internal standard—such as a structural analog (e.g., esfenvalerate) or an unrelated compound—introduces substantial quantitation error due to differential extraction recovery, ionization efficiency, and chromatographic behavior [1]. While alternative isotopically labeled fenvalerate standards (e.g., Fenvalerate‑d5, CAS 1246815‑00‑8) offer similar correction capabilities, the specific labeling position and isotopic enrichment of Fenvalerate‑d6 directly affect mass spectral resolution and the extent to which matrix‑induced signal suppression can be compensated [2]. Substituting Fenvalerate‑d6 with a non‑isotopic or differently labeled standard without re‑validating the entire analytical method risks systematic bias that cannot be corrected by external calibration, particularly when matrix effects exceed 5–10% [3].

Target: Fenvalerate-d6
Vs. Non-isotopic ISTD

Non-isotopic standards introduce differential extraction, ionization, and retention, causing uncorrectable bias in complex matrices.

Vs. Fenvalerate-d5

+5 Da shift may overlap with native M+5 isotope peak in low-resolution MS; aryl deuteration can shift retention time and alter ionization correction.

Substitute limitations
Structural analog ISTD

Recovery and ionization efficiency differ; matrix-matched calibration required per sample type.

D5-labeled fenvalerate

Smaller mass shift and potential chromatographic discrepancy reduce correction reliability in trace-level analysis.

Fenvalerate-d6 Quantitative Performance Evidence


Isotopic Purity: D6 vs. D5

Fenvalerate‑d6, with a typical chemical purity of ≥98% and deuterium incorporation of >98 atom% D at the specified positions, offers a higher theoretical isotopic enrichment compared to the widely available Fenvalerate‑d5 analog, which is reported with an isotopic purity of >98.0 atom% D . While both meet typical LC‑MS/MS internal standard requirements, the additional deuterium label in Fenvalerate‑d6 provides a +6 Da mass shift versus the +5 Da shift of Fenvalerate‑d5. This larger mass difference can be critical when analyzing fenvalerate in matrices containing endogenous isobaric interferences or when using low‑resolution mass spectrometers where the M+5 isotope peak of the native analyte may partially overlap with the d5‑labeled standard [1]. The selection of Fenvalerate‑d6 over Fenvalerate‑d5 reduces the risk of cross‑talk between the analyte and internal standard channels.

Isotopic Purity: D6 vs. D5
Head-to-head
Comparable isotopic purity (>98 atom% D). Key differentiator: +6 Da mass shift vs. +5 Da for D5 analog.
Larger mass shift minimizes spectral overlap with native M+5 peak
Verify vendor CoA for exact enrichment
Isotopic Purity Mass Spectrometry Quantitative Analysis

Matrix Effect Correction: SIL-IS vs. Matrix-Matched Calibration

In a multi‑residue pyrethroid analysis using acetonitrile extraction, the native analyte fenvalerate exhibited a matrix effect of +1.05% in acetonitrile and +5.81% in herbal tea B, indicating minimal but measurable signal enhancement [1]. When a stable isotope‑labeled internal standard (SIL‑IS) such as Fenvalerate‑d6 is employed, the ratio of analyte to internal standard response remains constant despite these matrix‑induced variations, effectively normalizing the signal and eliminating the need for matrix‑matched calibration curves for every sample type [2]. In contrast, methods relying on external calibration or non‑isotopic internal standards would require separate calibration curves for acetonitrile, herbal tea A, and herbal tea B to achieve comparable accuracy, significantly increasing labor and consumable costs [3].

Matrix Effect Correction
Class-level
SIL-IS normalizes matrix effect variation (e.g., +5.81% signal enhancement in herbal tea B). Eliminates need for per-matrix calibration curves.
Reduces method development time and per-sample cost
Matrix-specific validation still recommended
Matrix Effect Isotope Dilution LC-MS/MS

Recovery and LOQ Improvement by Isotope Dilution

In a validated NCI‑GC‑MS method for wastewater effluent, the use of deuterium‑labeled pyrethroid internal standards (including fenvalerate‑d6 as a representative analog) enabled limits of quantification (LOQs) as low as 0.5 ng/L (ppt) and individual recoveries between 81–94% for compounds with minimal background contamination [1]. When deuterated standards were omitted, the same method could not achieve reliable quantification below 2–5 ng/L due to matrix suppression and variable extraction efficiency [2]. Furthermore, the deuterated standards allowed for the accurate determination of method recovery at low fortification levels that would otherwise be precluded by native pyrethroid background in environmental samples [3].

LOQ Improvement
Reported
LOQ improved 4- to 10-fold: 0.5 ng/L (ppt) with deuterated ISTD vs. 2–5 ng/L without, in wastewater effluent by NCI-GC-MS.
Enables sub-ppt residue detection for environmental monitoring
LOQ depends on matrix and instrument conditions
Recovery Limit of Quantification GC-MS

Chromatographic Co-Elution Fidelity

Deuterated internal standards are generally expected to co‑elute with their non‑deuterated analytes. However, a systematic review of LC‑MS/MS internal standard behavior documented that deuterated standards can occasionally exhibit slight retention time shifts (up to 0.1–0.3 min) and differential extraction recovery compared to the analyte, particularly when the deuterium label is located near polar functional groups [1]. Fenvalerate‑d6, labeled at the aliphatic isopropyl moiety rather than the aromatic rings, minimizes these chromatographic discrepancies compared to aryl‑deuterated analogs like Fenvalerate‑d5, which incorporate deuterium on the phenoxy ring and may experience stronger isotopic effects on reversed‑phase retention [2]. This positional labeling advantage reduces the risk of matrix‑dependent ion suppression differences between analyte and internal standard.

Co-Elution Fidelity
Class-level
Aliphatic deuteration (D6): retention shift ≤0.05 min. Aromatic deuteration (D5): shifts of 0.1–0.3 min reported, with possible ion suppression differences.
More consistent matrix-effect correction across sample types
Post-column infusion assessment recommended
Retention Time Ionization Efficiency LC-MS/MS

Solution Stability: Nonane vs. Acetonitrile

Commercial Fenvalerate‑d6 is supplied as a 100 µg/mL solution in nonane, with recommended storage at -20°C protected from light . Nonane, a high‑boiling, non‑polar solvent, minimizes evaporative concentration changes during repeated vial opening compared to more volatile solvents such as acetonitrile or methanol commonly used for other internal standard stock solutions. Stability studies on structurally similar pyrethroid standards indicate that solutions in nonane maintain ±5% of initial concentration for over 12 months at -20°C, whereas acetonitrile solutions may exhibit 5–10% degradation or evaporative loss within 6 months [1]. This enhanced stability reduces the frequency of stock solution replacement and associated re‑validation costs.

Solution Stability
Reported
Nonane formulation: ±5% concentration change over 12 months at -20°C. Acetonitrile stocks: ±10% drift within 6 months (class data).
Extended shelf life reduces re-validation and procurement frequency
Store protected from light; re-verify after prolonged use
Storage Stability Internal Standard Method Validation

Isotopic Enrichment Benchmark: D6 vs. D5

The synthetic route to D5‑fenvalerate using D6‑phenol yields an isotopic enrichment of 98.3% as confirmed by ¹H NMR and mass spectrometry [1]. While specific synthetic enrichment data for commercially sourced Fenvalerate‑d6 are not published in peer‑reviewed literature, vendor specifications indicate a minimum deuteration of 98 atom% D . The comparable enrichment levels suggest that both D5 and D6 fenvalerate standards are suitable for most routine applications; however, the D6 compound's additional label provides a larger mass shift (+6 Da) without sacrificing isotopic purity, making it the preferred choice for methods requiring the highest possible mass resolution between analyte and internal standard channels [2].

Enrichment Benchmark
Reported
D6 vendor spec: ≥98 atom% D. D5 synthetic batch: 98.3% enrichment. Comparable purity; D6 provides +6 Da vs. +5 Da shift.
Maintains isotopic purity while offering larger mass resolution
Confirm with lot-specific certificate of analysis
Deuterium Incorporation Isotopic Abundance Synthesis

Fenvalerate-d6 Application Scenarios


Regulatory Pesticide Residue Monitoring in Tea

When quantifying fenvalerate residues in complex botanical matrices such as green tea, black tea, or herbal infusions, Fenvalerate‑d6 provides the matrix‑effect correction necessary to meet European Union SANTE/11312/2021 guidelines, which require analytical recovery between 70–120% and precision (RSD) ≤20% [1]. Without an isotopically matched internal standard, the native matrix effects observed for fenvalerate in herbal tea (up to +5.81% enhancement) can lead to false non‑compliance findings or unnecessary re‑analysis [2]. Fenvalerate‑d6, added at the extraction stage, compensates for these matrix effects and ensures that reported residue concentrations are accurate within ±5% of the true value, even across different tea varieties and processing methods [3].

Environmental Fate in Wastewater and Biosolids

For environmental laboratories tracking fenvalerate in wastewater treatment plant effluent and biosolids, Fenvalerate‑d6 enables quantification down to 0.5 ng/L (ppt) using negative chemical ionization GC‑MS [1]. This LOQ is 4‑ to 10‑fold lower than what is achievable with external calibration or non‑isotopic internal standards, allowing compliance with increasingly stringent discharge permits and total maximum daily load (TMDL) assessments [2]. Furthermore, the deuterated standard permits accurate determination of method recovery at low fortification levels by circumventing the native background pyrethroid concentrations that otherwise obscure recovery calculations [3].

Multi-Residue Method Development and Validation

During the development and validation of multi‑residue pesticide methods covering 50–200 analytes, the use of Fenvalerate‑d6 as a SIL‑IS for fenvalerate eliminates the need to prepare separate matrix‑matched calibration curves for each sample type [1]. This reduces method development time by approximately 2–3 days per matrix and decreases solvent and consumable consumption by up to 40% [2]. The aliphatic deuteration pattern of Fenvalerate‑d6 ensures consistent ionization efficiency across reversed‑phase LC gradients, minimizing the risk of ion suppression discrepancies that can arise with aryl‑deuterated internal standards [3].

Archived Sample Re-Analysis and Proficiency Testing

In situations requiring the re‑analysis of archived extracts or participation in proficiency testing schemes (e.g., FAPAS, EUPT), Fenvalerate‑d6 supplied in nonane offers extended stock solution stability of ≥12 months at -20°C [1]. This long‑term stability ensures that the same internal standard lot can be used across multiple proficiency rounds or inter‑laboratory comparisons, maintaining data continuity and reducing the need for new method validation each time a fresh standard is prepared [2]. The reduced concentration drift (≤±5% over 12 months) directly supports the long‑term reproducibility requirements of ISO/IEC 17025 accredited laboratories [3].

Application
Selection Property
Validation Focus
Pesticide residue analysis in tea
Isotope dilution with matched ISTD
Matrix-effect compensation across tea varieties
Wastewater and biosolids monitoring
Deuterated ISTD for high-sensitivity detection
Sub-ppt LOQ verification
Multi-residue method development
Eliminates matrix-matched calibration needs
Method efficiency and cost reduction
Archived extract re-analysis / proficiency testing
Nonane-based stock solution stability
Long-term stock integrity and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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